Paromomycin is an Antiprotozoal.
Paromomycin is a natural product found in Streptomyces and Streptomyces rimosus with data available.
Paromomycin is an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, with amebicidal and antibacterial activity. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation, thereby leading to inhibition of protein synthesis followed by cell death.
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Paromomycin sulfate
CAS No.: 1263-89-4
Cat. No.: VC0007453
Molecular Formula: C23H47N5O18S
Molecular Weight: 713.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1263-89-4 |
---|---|
Molecular Formula | C23H47N5O18S |
Molecular Weight | 713.7 g/mol |
IUPAC Name | 5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid |
Standard InChI | InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4) |
Standard InChI Key | LJRDOKAZOAKLDU-UHFFFAOYSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Chemical Structure and Physicochemical Properties
Paromomycin sulfate is chemically designated as O-2,6-Diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxystreptamine sulfate . Its molecular formula is , with a base molecular weight of 615.64 g/mol . The compound is a white, amorphous powder highly soluble in water (≥50 mg/mL) and stable at room temperature (15–30°C) .
Key physicochemical specifications include:
The sulfate salt enhances stability and water solubility, critical for oral formulations. Structural analysis reveals three amino sugar moieties linked to a central 2-deoxystreptamine ring, a configuration shared with neomycin but distinct in its idopyranosyl component .
Mechanism of Action and Antimicrobial Spectrum
Paromomycin exerts its bactericidal and antiparasitic effects by binding to the 16S rRNA of the 30S ribosomal subunit, specifically at the highly conserved A-site . This interaction induces conformational changes that disrupt tRNA positioning, leading to premature termination of protein synthesis and accumulation of defective polypeptides .
Spectrum of Activity
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Bacteria: Effective against Gram-negative (e.g., Escherichia coli, Salmonella spp.) and Gram-positive organisms (e.g., Staphylococcus aureus) .
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Protozoa: Active against Entamoeba histolytica (intestinal trophozoites) and Leishmania spp. .
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Cestodes: Demonstrates efficacy against tapeworms (e.g., Hymenolepis nana) .
Comparative studies show overlapping activity with neomycin but distinct pharmacokinetics due to minimal systemic absorption .
Pharmacokinetics and Bioavailability
Paromomycin sulfate is poorly absorbed following oral administration, with >99% excreted unchanged in feces . This property confines its action to the gastrointestinal lumen, minimizing systemic toxicity. Key pharmacokinetic parameters include:
Parameter | Value | Source |
---|---|---|
Oral Bioavailability | <1% (native formulation) | |
Plasma | 2–4 hours (with inhibitors) | |
Protein Binding | <10% | |
Elimination Half-life | 2–3 hours |
Recent advances in formulation strategies, such as co-administration with P-glycoprotein (P-gp) inhibitors, have increased bioavailability to 16% in murine models . Cytochrome P450 (CYP) enzymes play a negligible role in metabolism, as evidenced by in vitro microsomal studies .
Clinical Applications and Dosage Regimens
Intestinal Amebiasis
Paromomycin sulfate is first-line therapy for intestinal amebiasis, eradicating luminal trophozoites without systemic exposure. The recommended regimen is:
Clinical trials report cure rates of 85–90% for acute infections, with relapse rates <5% when combined with luminal agents .
Hepatic Coma Adjunct
As adjunctive therapy, paromomycin reduces ammonia-producing gut flora. Dosage: 4 g/day divided into four doses for 5–6 days . Serum ammonia levels typically decrease by 40–60% within 72 hours .
Visceral Leishmaniasis
Off-label use in visceral leishmaniasis (20 mg/kg/day for 21 days) achieves parasitological cure in 85% of cases, though parenteral formulations are preferred for systemic disease .
Analytical Characterization and Quality Control
High-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAE-IPAD) is the gold standard for paromomycin analysis . Key validation parameters include:
Parameter | Result |
---|---|
Linearity Range | 1.25–10 μM () |
Intraday Precision (RSD) | <2% |
Interday Precision (RSD) | <2% |
Accuracy (Recovery) | 95–107% |
A 2017 study analyzing Humatin® capsules (250 mg label) found an average content of 279 ± 10 mg (11.6% excess), compliant with USP specifications (90–125% of label claim) .
Adverse Effects and Contraindications
Common adverse reactions (incidence >5%) include:
Severe toxicity (e.g., ototoxicity, nephrotoxicity) is rare due to limited absorption but may occur with prolonged high-dose therapy . Contraindications include hypersensitivity to aminoglycosides and intestinal obstruction .
Recent Advances and Future Directions
Novel drug delivery systems, including nanoparticle encapsulation and permeation enhancers, aim to improve paromomycin’s bioavailability for systemic infections . Combination therapies with miltefosine show promise against drug-resistant Leishmania strains, with synergistic effects reducing required dosages by 30–50% .
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